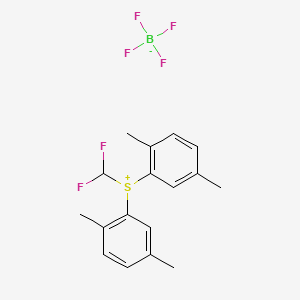
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate is a chemical compound with the molecular formula C17H19BF6S and a molecular weight of 380.2 g/mol . It is known for its use in various chemical reactions, particularly in the field of photoredox catalysis. The compound appears as a white to orange to green powder or crystal and has a melting point of 157°C (dec.) .
准备方法
The synthesis of (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate typically involves the reaction of an aromatic alkene with the sulfonium salt in the presence of a photoredox catalyst. A common method includes the following steps :
- A Schlenk tube is charged with an acetonitrile solution of an aromatic alkene, this compound, perylene, and water under a nitrogen atmosphere.
- The mixture is degassed by freeze-pump-thaw cycles.
- The Schlenk tube is placed at 2-3 cm away from blue LED lamps (λ = 425 ± 15 nm) in a water bath.
- The mixture is stirred for 6-12 hours at room temperature under visible light irradiation.
- After the reaction, water is added, and the resulting suspension is extracted with dichloromethane.
- The combined organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- Purification by column chromatography and reprecipitation affords the desired product.
化学反应分析
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Photoredox Catalysis: It is used in visible-light-induced difluoromethylation reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to an aromatic substrate.
Common reagents and conditions used in these reactions include acetonitrile, perylene, and blue LED lamps for photoredox catalysis . Major products formed from these reactions are difluoromethylated aromatic compounds .
科学研究应用
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate has several scientific research applications:
作用机制
The mechanism by which (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate exerts its effects involves the generation of difluoromethyl radicals under photoredox conditions. The molecular targets and pathways involved include:
Photoredox Activation: The compound absorbs visible light, leading to the excitation of the photoredox catalyst (e.g., perylene).
Radical Generation: The excited catalyst facilitates the homolytic cleavage of the C-S bond in the sulfonium salt, generating difluoromethyl radicals.
Radical Addition: The difluoromethyl radicals add to the aromatic substrate, resulting in the formation of difluoromethylated products.
相似化合物的比较
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate can be compared with other sulfonium salts used in photoredox catalysis:
Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate: This compound is used for trifluoromethylation reactions and has similar photoredox properties.
Mesityl(2,2,2-trifluoroethyl)iodonium Trifluoromethanesulfonate: Another compound used for trifluoromethylation, but with different reactivity and selectivity compared to this compound.
The uniqueness of this compound lies in its ability to efficiently generate difluoromethyl radicals under mild conditions, making it a valuable reagent in synthetic chemistry .
属性
IUPAC Name |
difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFHGJCOZXVMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133476-51-2 |
Source


|
| Record name | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














